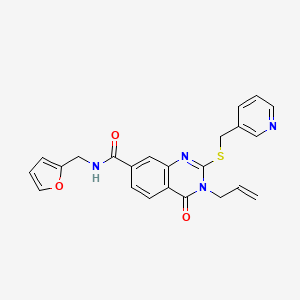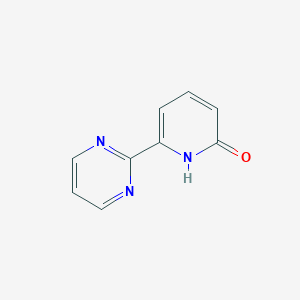![molecular formula C24H28N6O3 B2506451 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide CAS No. 902932-21-2](/img/structure/B2506451.png)
3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring. Triazoles are a class of compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their versatile biological activities . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is a diazine ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazole ring could be formed via a cyclization reaction, while the quinazoline ring could be formed via a condensation reaction . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and quinazoline rings would likely make the molecule planar or nearly planar. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound, like other organic molecules, could undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the molecule and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Formation of Triazoloazines : Studies like that by Wentrup (1978) have shown the formation of [1,2,3]triazoloazines through thermolysis of 5-azinyltetrazoles, which is relevant to understanding the chemical behavior of triazolo[1,5-a]quinazolines (Wentrup, 1978).
Antibacterial Activity : Research has demonstrated the synthesis of quinazolinonylthiadiazole derivatives with significant antibacterial activity, highlighting the potential biomedical applications of these compounds (Singh et al., 2010).
Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines have been studied, indicating the compound's potential in antimicrobial applications (El‐Kazak & Ibrahim, 2013).
Therapeutic Potential
Cancer Immunotherapeutic/Antifibrotic Agent : A study on the synthesis of triazolopyridinyl imidazoles, closely related to triazoloquinazolines, highlighted their role as potent inhibitors in cancer treatment and as antifibrotic agents (Jin et al., 2014).
Antiproliferative Agents : Some 5-amino-1-aryl-1H-1,2,3-triazoles, structurally similar to triazoloquinazolines, have shown promise as antiproliferative agents, particularly against specific cancer cell lines (Pokhodylo et al., 2020).
Adenosine Antagonists : The synthesis of triazoloquinazolin-5(6H)-ones, which are potent adenosine antagonists, suggests their potential in modulating neurotransmitter systems (Francis et al., 1988).
Agricultural Applications
- Agricultural Bactericides : Novel quinazolin-4-one derivatives containing triazolo[1,5-a]pyrimidine moieties have been identified as effective bactericides against agricultural pathogens like Xanthomonas oryzae pv. oryzae (Du et al., 2018).
Wirkmechanismus
Target of Action
Triazoles and quinazolines are known to interact with a variety of enzymes and receptors in the biological system . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of Action
The mode of action of triazoles and quinazolines depends on their specific targets. For example, some triazole antifungals work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antifungal activity, it might disrupt fungal cell membranes, leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-17(2)33-15-7-14-29-23(32)19-9-3-4-10-20(19)30-21(27-28-24(29)30)11-12-22(31)26-16-18-8-5-6-13-25-18/h3-6,8-10,13,17H,7,11-12,14-16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHNQMUINZCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)
![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)



![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)





![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)